

An In-depth Technical Guide to the Spectroscopic Data of Tributyl(vinyl)tin

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tributyl(vinyl)tin**. It includes detailed experimental protocols and tabulated spectral data for easy reference.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for **tributyl(vinyl)tin**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **tributyl(vinyl)tin** provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Tributyl(vinyl)tin**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH=CH ₂	6.35 - 6.50	m	
Sn-CH=CH2 (trans)	5.85 - 5.95	dd	$J(H,H_cis) = 14.5,$ J(Sn,H) = 73.0
Sn-CH=CH2 (cis)	5.40 - 5.50	dd	J(H,H_trans) = 21.0, J(Sn,H) = 148.0
Sn-CH2-(CH2)2-CH3	0.85 - 1.00	t	J(H,H) = 8.0
Sn-CH ₂ -CH ₂ -CH ₃	1.40 - 1.55	m	
Sn-(CH ₂) ₂ -CH ₂ -CH ₃	1.25 - 1.40	m	_
Sn-(CH ₂) ₃ -CH ₃	0.88 - 0.95	t	J(H,H) = 7.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in **tributyl(vinyl)tin**.

Table 2: 13C NMR Spectroscopic Data for Tributyl(vinyl)tin

Carbon	Chemical Shift (δ, ppm)
Sn-CH=CH ₂	137.5
Sn-CH=CH ₂	130.0
Sn-CH ₂ -(CH ₂) ₂ -CH ₃	13.7
Sn-CH ₂ -CH ₂ -CH ₃	29.2
Sn-(CH ₂) ₂ -CH ₂ -CH ₃	27.4
Sn-(CH ₂) ₃ -CH ₃	9.6



Note: The chemical shifts are typically reported relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of **tributyl(vinyl)tin** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: IR Spectroscopic Data for Tributyl(vinyl)tin

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (vinyl)	3050	Medium
C-H stretch (alkyl)	2955, 2920, 2870, 2850	Strong
C=C stretch (vinyl)	1620	Medium
CH₂ bend (alkyl)	1460	Medium
CH wag (vinyl)	990	Strong
CH2 wag (vinyl)	945	Strong
Sn-C stretch	525, 505	Medium

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **tributyl(vinyl)tin**.

Materials:

- Tributyl(vinyl)tin (liquid)
- Deuterated chloroform (CDCl₃)



- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 20-30 mg of tributyl(vinyl)tin directly into a clean, dry vial.
 - 2. Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the vial.
 - 3. Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
 - 4. Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - 1. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
 - 2. Place the sample into the NMR magnet.
 - 3. Lock the spectrometer on the deuterium signal of the CDCl3.
 - 4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - 5. Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - 1. ¹H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.



- Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).
- Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

2. 13C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150 ppm).
- A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (e.g., 128 scans or more).

Data Processing:

- 1. Apply a Fourier transform to the acquired free induction decays (FIDs).
- 2. Phase the resulting spectra.
- 3. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
- 4. Integrate the peaks in the ¹H NMR spectrum.
- 5. Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat tributyl(vinyl)tin.

Materials:



- Tributyl(vinyl)tin (liquid)
- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation:
 - 1. Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lintfree wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - 2. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - 1. Place a single drop of neat **tributyl(vinyl)tin** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
 - 2. If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.
 - 3. Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
- Data Processing and Analysis:
 - The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - 2. Identify and label the major absorption bands in the spectrum.

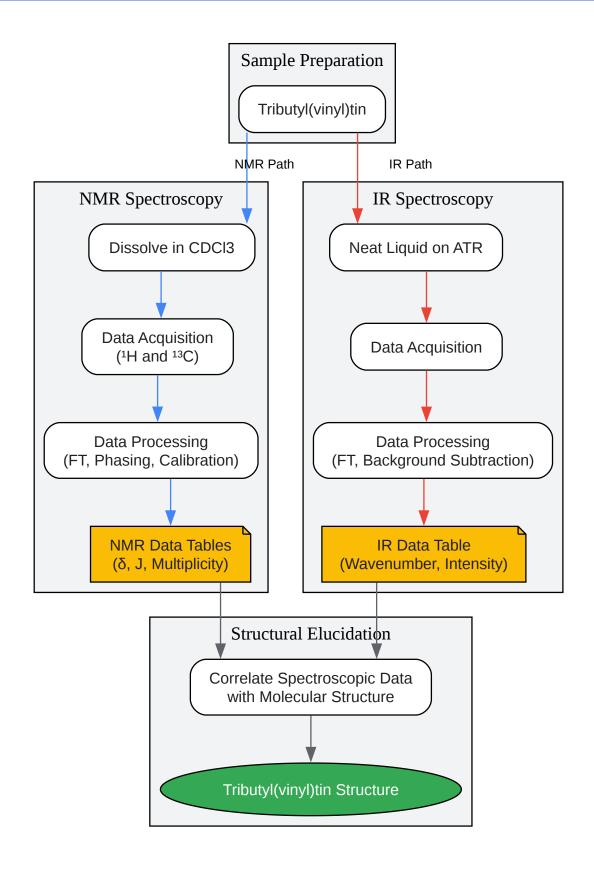


- 3. Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in **tributyl(vinyl)tin**.
- · Cleaning:
 - 1. After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lintfree wipe and then cleaning with an appropriate solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **tributyl(vinyl)tin**.





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Caption: Workflow for the spectroscopic analysis of tributyl(vinyl)tin.



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